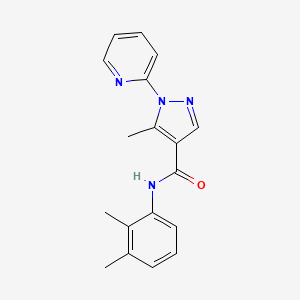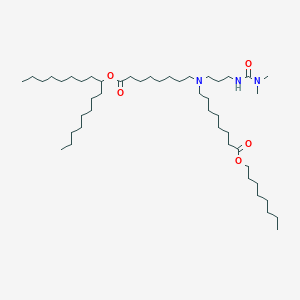
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound It features a long hydrocarbon chain with multiple functional groups, including ureido, octyloxy, and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate likely involves multiple steps, including:
Formation of the Ureido Group: This can be achieved by reacting an amine with an isocyanate.
Attachment of the Octyloxy Group: This step may involve etherification reactions.
Formation of the Amino Group: This can be done through reductive amination or other amine-forming reactions.
Final Assembly: The final step would involve coupling the various fragments under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation at the amino or hydrocarbon chain, forming oxides or ketones.
Reduction: Reduction reactions could target the ureido group, converting it to an amine.
Substitution: The compound could undergo nucleophilic substitution reactions, particularly at the amino or ureido groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles like alkoxides or amines.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Its unique structure might make it useful in the synthesis of polymers or nanomaterials.
Biology and Medicine
Drug Development: The compound’s functional groups suggest potential as a pharmacophore in drug design.
Bioconjugation: It could be used to modify biomolecules for research or therapeutic purposes.
Industry
Surfactants: The compound’s amphiphilic nature could make it useful in formulations of surfactants or emulsifiers.
Coatings: Its chemical stability might make it suitable for use in protective coatings.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In drug development, for example, the compound might interact with specific enzymes or receptors, modulating their activity. The ureido and amino groups could form hydrogen bonds or ionic interactions with biological targets, while the hydrocarbon chain might influence membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate: Similar compounds might include other long-chain hydrocarbons with ureido and amino groups.
Octyloxy Derivatives: Compounds with similar octyloxy groups might share some chemical properties.
Uniqueness
The unique combination of functional groups in this compound sets it apart from other compounds, potentially offering unique reactivity and applications.
Propiedades
Fórmula molecular |
C47H93N3O5 |
|---|---|
Peso molecular |
780.3 g/mol |
Nombre IUPAC |
octyl 8-[3-(dimethylcarbamoylamino)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C47H93N3O5/c1-6-9-12-15-20-27-35-44(36-28-21-16-13-10-7-2)55-46(52)38-30-23-19-25-32-41-50(42-34-39-48-47(53)49(4)5)40-31-24-18-22-29-37-45(51)54-43-33-26-17-14-11-8-3/h44H,6-43H2,1-5H3,(H,48,53) |
Clave InChI |
QROKRPGVRANEFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCNC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


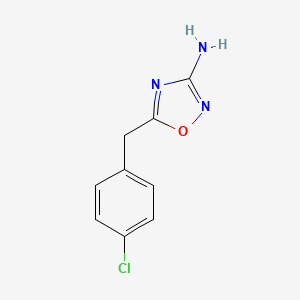
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13363577.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363591.png)
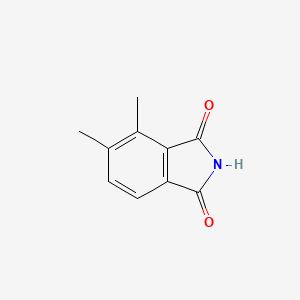
![2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363608.png)
![2-{[4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363617.png)

![3-[(Ethylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363632.png)
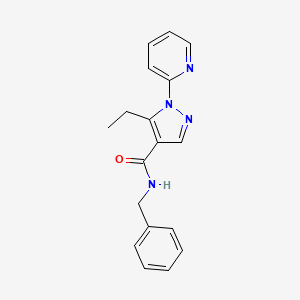
![N-[2-(4-hydroxyphenyl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13363641.png)
![6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363649.png)
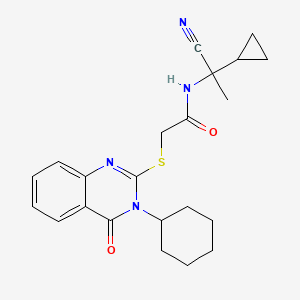
![6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363655.png)
